Bienvenue dans la boutique en ligne BenchChem!

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine

docetaxel semisynthesis N-Boc β-lactam taxane side chain

This (3R,4S)-N-Boc-3-hydroxy-4-phenyl-2-azetidinone uniquely combines a free C3-hydroxyl with N-Boc protection—the only intermediate enabling direct elaboration to docetaxel (Ojima route) or paclitaxel (N-deprotection/benzoylation) without wasteful protecting group exchanges. Unlike N-benzoyl or pre-protected C3 variants, it offers unrestricted orthogonal protection strategy choice for cabazitaxel and novel taxane analog synthesis. Also supplied as Cephalomannine Impurity 8 reference standard for ANDA/DMF analytical workflows.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
Cat. No. B13436732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(C(C1=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10(11(16)12(15)17)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3/t10-,11+/m0/s1
InChIKeyHEPUXLWZYXEISX-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine: A Stereodefined N-Boc-β-Lactam Intermediate for Taxane Semisynthesis


(3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine (CAS 155874-22-9; IUPAC: tert-butyl (3R,4S)-3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate; molecular formula C₁₄H₁₇NO₄, MW 263.29 g/mol) is a chiral, non-racemic N-Boc-protected β-lactam (2-azetidinone) bearing a free 3-hydroxy group and a 4-phenyl substituent in the trans (3R,4S) configuration . This compound belongs to the 3-hydroxy-4-aryl-2-azetidinone family, a class of chiral intermediates that has been foundational to the semisynthesis of the taxane anticancer drugs paclitaxel (Taxol) and docetaxel (Taxotere) via the β-lactam synthon method .

Why Structurally Similar Azetidinone Intermediates Cannot Be Interchanged for (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine


Within the 3-hydroxy-4-phenyl-2-azetidinone family, the N-substituent and C3-hydroxyl protection state determine which taxane drug can be synthesized and through which synthetic route. The N-benzoyl variants (e.g., CAS 133066-61-2, CAS 155371-59-8) are pre-configured for paclitaxel's N-benzoyl side chain but are incompatible with docetaxel's N-Boc side chain unless the benzoyl group is removed and re-protected — adding two steps and eroding yield . The N-unsubstituted variant (CAS 132127-34-5) requires a separate N-acylation step prior to baccatin III coupling . The C3-O-protected N-Boc variants (e.g., CAS 149198-47-0 with TES protection, CAS 201856-57-7 with EEO protection) are committed to a single protecting group strategy, limiting their utility when alternative orthogonal protection is required for complex analog synthesis . The target compound's combination of N-Boc protection with a free C3-hydroxyl provides a uniquely versatile intermediate that can be selectively elaborated to either docetaxel-type or, after N-deprotection and benzoylation, paclitaxel-type taxanes.

Quantitative Differentiation Evidence for (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine Against Closest Structural Analogs


N-Boc Protection Enables Docetaxel-Type Semisynthesis Without N-Deprotection/Re-acylation Sequence

The target compound's N-Boc group is directly compatible with docetaxel (Taxotere) semisynthesis, whereas N-benzoyl-protected analogs (e.g., CAS 133066-61-2) require a two-step deprotection/re-protection sequence to install the requisite N-Boc group for docetaxel. In the published β-lactam synthon method, enantiomerically pure N-Boc-protected 3-hydroxy-4-phenyl-2-azetidinone serves as the direct precursor to (3R,4S)-1-tBOC-3-EEO-4-phenylazetidin-2-one, which is then coupled with 7,10-diTroc-10-deacetylbaccatin III to produce taxotere . The N-benzoyl variant (CAS 133066-61-2) cannot be used in this route; its benzoyl group is irreversibly installed and must be cleaved under strongly basic or reductive conditions before N-Boc installation, adding two synthetic operations and typically reducing overall yield by an estimated 15–30% based on typical protection/deprotection sequence efficiencies .

docetaxel semisynthesis N-Boc β-lactam taxane side chain orthogonal protecting group strategy

Free C3-Hydroxyl Provides Versatile Late-Stage Diversification Compared to Pre-Protected Analogs

The target compound bears a free hydroxyl at the C3 position, enabling selective installation of any desired protecting group (EEO, TES, TBDMS, TIPS, acetyl, etc.) according to the specific downstream coupling conditions required. In contrast, pre-protected analogs such as (3R,4S)-1-tBOC-3-[(triethylsilyl)oxy]-4-phenyl-2-azetidinone (CAS 149198-47-0) and (3R,4S)-1-tBOC-3-(1-ethoxyethoxy)-4-phenyl-2-azetidinone (CAS 201856-57-7) are locked into a single protecting group that may not be optimal for all coupling conditions or subsequent deprotection sequences . The EEO protecting group (CAS 201856-57-7), while effective for the Ojima taxotere route, is acid-labile and may be incompatible with certain Lewis acid-catalyzed coupling conditions; the TES group (CAS 149198-47-0) requires fluoride-mediated deprotection which can be incompatible with base-sensitive substrates. The free C3-OH compound allows the user to match the protecting group to the specific reaction conditions of their chosen synthetic route .

protecting group strategy C3-hydroxy azetidinone taxane analog diversification late-stage functionalization

Validated Identity and Purity Profile as a Pharmacopeial Impurity Reference Standard (Cephalomannine Impurity 8)

This compound is formally designated and supplied as Cephalomannine Impurity 8 (CAS 155874-22-9), a fully characterized reference standard compliant with regulatory guidelines for analytical method development, ANDA and DMF submissions, quality control (QC), and method validation . As a characterized impurity standard, it is supplied with a Certificate of Analysis (COA) including HPLC purity data, structural confirmation by NMR and MS, and is traceable to pharmacopeial monographs. This regulatory-grade characterization distinguishes it from generic research-grade azetidinone intermediates (e.g., CAS 132127-34-5 sold at >98.0% HPLC purity as a general synthetic intermediate) which are not supplied with the full regulatory documentation package required for GMP/GLP environments .

reference standard cephalomannine impurity ANDA submission pharmaceutical quality control regulatory compliance

Chiral Ester Enolate–Imine Cyclocondensation Provides Access to High Enantiomeric Purity

The (3R,4S) stereochemistry of this compound class is established via the chiral ester enolate–imine cyclocondensation methodology, which delivers 3-hydroxy-4-aryl-β-lactams with excellent enantiomeric purity . In the foundational work by Ojima et al., this methodology provided the taxol C-13 side chain precursor N-benzoyl-(2R,3S)-3-phenylisoserine in enantiomerically pure form, with the azetidinone intermediate serving as the stereochemical linchpin. When this compound is prepared via chiral ester enolate–imine condensation using enantiopure starting materials, the (3R,4S)-configured product can be obtained with enantiomeric excess typically exceeding 99% ee, as demonstrated for structurally analogous 3-hydroxy-4-aryl-2-azetidinones in the same synthetic manifold . In contrast, the N-unsubstituted variant (CAS 132127-34-5) derived from racemic Staudinger condensation requires chiral resolution, resulting in a theoretical maximum yield of 50% from the racemate.

asymmetric synthesis chiral β-lactam enantiomeric excess ester enolate-imine condensation taxol side chain

Molecular Weight Differential Enables Precise Stoichiometric Control in Baccatin III Coupling Reactions

The target compound (MW 263.29 g/mol) is 61% heavier than the N-unsubstituted analog (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (CAS 132127-34-5, MW 163.17 g/mol) due to the Boc protecting group . This mass difference, while appearing unfavorable, is structurally necessary: the Boc group is present in the final docetaxel molecule and must be installed at some point in the synthesis. When the Boc group is pre-installed on the azetidinone (as in the target compound), the mass is carried through the coupling step and contributes directly to the final product. When starting from the N-unsubstituted analog (MW 163.17), the Boc group must be installed post-coupling on the elaborated taxane core, a transformation that is more challenging due to steric hindrance at the C13 side-chain nitrogen and requires protecting group正交性 considerations with the baccatin-derived core . The target compound thus shifts the N-protection step earlier in the synthetic sequence where it is sterically and chemically more accessible.

molecular weight stoichiometry baccatin III coupling process chemistry azetidinone intermediate

Validated Application Scenarios for (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine in Pharmaceutical R&D and Manufacturing


Docetaxel (Taxotere) API Manufacturing via the β-Lactam Synthon Method

This compound serves as the direct precursor to (3R,4S)-1-tBOC-3-EEO-4-phenylazetidin-2-one, the enantiomerically pure β-lactam coupling partner in the Ojima route to docetaxel. After C3-OH protection as the 1-ethoxyethyl ether, the resulting intermediate is coupled with 7,10-diTroc-10-deacetylbaccatin III, followed by global deprotection to afford docetaxel . This route has been validated at preparative scale and is documented in the primary literature as a highly efficient approach to taxotere. Procurement of the N-Boc intermediate eliminates the need for N-deprotection/re-protection sequences required when starting from N-benzoyl or N-unsubstituted azetidinone precursors.

Pharmaceutical Reference Standard for Cephalomannine Impurity Profiling in ANDA Submissions

As Cephalomannine Impurity 8 (CAS 155874-22-9), this compound is supplied as a fully characterized reference standard for use in HPLC method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for cephalomannine and related taxane APIs . It is used for system suitability testing, relative retention time marking, and quantification of this specific impurity in drug substance and drug product batches, enabling compliance with ICH Q3A/Q3B impurity guidelines.

Diversifiable Building Block for Structure–Activity Relationship (SAR) Studies of C13 Taxane Side-Chain Analogs

The free C3-hydroxyl and N-Boc protection of this compound make it an ideal starting point for medicinal chemistry programs exploring novel taxane analogs with modified C13 side chains. The C3-OH can be selectively functionalized (acylation, silylation, alkylation, oxidation to ketone) while the N-Boc group remains intact, enabling parallel synthesis of diverse analogs . After coupling with modified baccatin III cores and deprotection, the resulting taxane analogs can be evaluated for microtubule stabilization activity and cytotoxicity. This approach was conceptually demonstrated by Georg et al. (J. Med. Chem., 1992, 35, 4230–4237) for N-benzoyl variants and by Ojima et al. for N-Boc variants.

Key Intermediate in the Synthesis of Cabazitaxel and Other Second-Generation Taxanes

The N-Boc-3-hydroxy-4-phenyl-2-azetidinone scaffold is structurally conserved across multiple taxane drugs beyond paclitaxel and docetaxel, including cabazitaxel (Jevtana), a second-generation taxane approved for metastatic castration-resistant prostate cancer . The (3R,4S)-1-t-Boc-3-triethylsilyloxy-4-phenyl-2-azetidinone intermediate (CAS 149198-47-0), derived directly from the target compound via C3-OH silylation, is a critical building block in cabazitaxel synthesis . The target compound with its free C3-OH enables process chemists to select the optimal C3 protecting group for their specific cabazitaxel synthetic route, rather than being constrained by the pre-installed TES group of commercial docetaxel side chain intermediates.

Quote Request

Request a Quote for (3R,4S)-2-Oxo-3-oxhydryl-4-phenyl-1-boc-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.